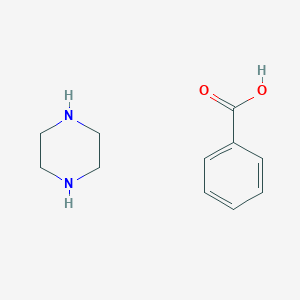

Benzoic acid--piperazine (1/1)

Description

Contextualization within Organic and Supramolecular Chemistry

In the realm of organic chemistry, benzoic acid serves as a classic example of an aromatic carboxylic acid, while piperazine (B1678402) is a fundamental saturated heterocycle containing two secondary amine groups. The interaction between the acidic proton of benzoic acid's carboxyl group and the basic nitrogen atoms of piperazine is a primary acid-base reaction. However, this simple reaction is the foundation for its significance in supramolecular chemistry.

Supramolecular chemistry focuses on chemical systems composed of multiple molecules associated through non-covalent interactions. Piperazine is a widely utilized building block for creating supramolecular hydrogen-bonded crystalline networks. rsc.org The combination of piperazine with carboxylic acids, such as benzoic acid and its derivatives, leads to the formation of highly organized three-dimensional structures known as supramolecular assemblies. rsc.orgnih.govresearchgate.net These assemblies are governed by intermolecular forces like hydrogen bonds (N-H···O, O-H···O, C-H···O) and, in some cases, π-π stacking interactions. nih.goviucr.org The resulting crystal structures can range from simple chains to more complex sheet or 3D networks. rsc.orgnih.goviucr.org The specific architecture is influenced by the functional groups on the benzoic acid derivative and the stoichiometry of the components. researchgate.net

Significance of Carboxylic Acid-Amine Co-crystallization and Salt Formation

The interaction between a carboxylic acid and an amine can result in the formation of either a molecular salt or a co-crystal. This distinction is a central theme in crystal engineering, a field focused on designing and controlling the assembly of molecules into crystalline solids. rsc.org Co-crystals consist of two or more neutral molecules held together by non-covalent bonds, whereas salts are composed of ions formed by proton transfer from the acid to the base. researchgate.netnih.gov

The formation of salts or co-crystals is a crucial strategy for modifying the physicochemical properties of chemical compounds without altering their covalent structure. nih.gov These properties include solubility, dissolution rate, stability, and bioavailability, which are critical in the development of pharmaceutical products. While salt formation has been a long-standing practice, co-crystallization has emerged as a versatile alternative, offering a greater diversity of solid forms. researchgate.net

A key guideline for predicting the outcome of an acid-base reaction is the "rule of three" or the ΔpKa rule. rsc.org This rule states that if the difference between the pKa of the protonated base and the pKa of the acid (ΔpKa) is greater than 3, a salt is likely to form. rsc.org If the ΔpKa is less than 0, a co-crystal is expected. rsc.org In the intermediate range (0 < ΔpKa < 3), both outcomes are possible, making experimental verification essential. rsc.org However, it's important to note that this is an empirical guideline, and the actual outcome can be influenced by other factors, sometimes making the distinction between a salt and a co-crystal challenging without detailed structural analysis like X-ray diffraction. acs.org The process of converting a neutral carboxylic acid to a carboxylate anion in salt formation can have significant structural consequences that make the prediction of salt structures more difficult than that of co-crystals. researchgate.net

Overview of Research Trajectories in Piperazine and Benzoic Acid Derivatives

Research involving piperazine and benzoic acid derivatives is extensive, largely driven by their prevalence in medicinal chemistry. Piperazine is a recognized "privileged scaffold" in drug discovery, meaning its structure is frequently found in biologically active compounds across various therapeutic areas. ijpsr.comresearchgate.net Consequently, a major research trajectory involves the synthesis of novel derivatives by coupling piperazine with various benzoic acid derivatives to create amide compounds. iucr.orgijpsr.comacs.org

These synthetic efforts often employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or O-benzotriazole-N,N,N,N-tetramethyluronium-hexafluoro-phosphate (HBTU) to facilitate the formation of the amide bond between the carboxylic acid and the piperazine nitrogen. iucr.orgacs.org Kinetic studies of these condensation reactions, for instance using microreactors, are also conducted to optimize reaction efficiency and yield. researchgate.net

A significant portion of this research is dedicated to exploring the biological potential of the synthesized derivatives. These compounds are investigated for a wide range of activities, including anticancer, antimicrobial, and enzyme inhibition properties. ijpsr.comnih.gov For example, piperazine amides of benzoic acid have been studied as tyrosinase inhibitors and for their cytotoxicity against various cancer cell lines. ijpsr.comacs.orgnih.gov These studies often involve detailed characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction to confirm the molecular structure and understand structure-activity relationships. iucr.orgijpsr.comresearchgate.net

Detailed Research Findings

Synthesis of Benzoic Acid-Piperazine Derivatives

The synthesis of amide derivatives from benzoic acid and piperazine is a common theme in the literature. The following table summarizes various reported synthetic approaches.

| Reactant 1 | Reactant 2 | Coupling Agent/Method | Product | Reference |

| 1-Piperonyl piperazine derivative | Benzoic acid | Acid-amine coupling | 4-(benzo nih.govacs.orgdioxol-5-ylmethyl) piperazine amide derivative | ijpsr.com |

| Halogen-substituted benzoic acids | N-(2-methoxyphenyl)piperazine | Carbodiimide-mediated | 1-halobenzoyl-4-(2-methoxyphenyl)piperazines | iucr.org |

| 4-Chlorobenzoic acid | 1-Benzylpiperidine | EDC·HCl, HOBt | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | acs.org |

| Piperazine | Benzoic acid | HATU (coupling reagent) in microreactor | N-benzoylpiperazine | researchgate.net |

| 4-Fluorobenzoic acid | Ethyl 1-piperazinecarboxylate | K₂CO₃, heat | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | iucr.org |

This table is interactive and can be sorted by column headers.

Crystallographic Data of Benzoic Acid-Piperazine Systems

The precise solid-state structure of these compounds is determined by single-crystal X-ray diffraction. The data provides insights into bond lengths, angles, and the supramolecular arrangement. Below is a representative example of crystallographic data for a derivative.

| Parameter | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | N-(4-nitrophenyl)piperazin-1-ium benzoate (B1203000) monohydrate |

| Chemical Formula | C₁₄H₁₈N₂O₄ | C₁₀H₁₄N₃O₂·C₇H₅O₂·H₂O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pna2₁ | P2₁/n |

| a (Å) | 18.508 (5) | 12.3456 (4) |

| b (Å) | 4.994 (5) | 11.2345 (4) |

| c (Å) | 29.594 (5) | 13.9123 (5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.693 (1) |

| γ (°) | 90 | 90 |

| Volume (ų) | 2735 (3) | 1829.49 (11) |

| Z | 8 | 4 |

| Key Supramolecular Interactions | O-H···O and C-H···O hydrogen bonds forming dimers and zigzag chains. | O-H···O, N-H···O, and C-H···O hydrogen bonds linking components into sheets. |

| Reference | researchgate.net | iucr.orgresearchgate.net |

This table is interactive and can be sorted by column headers.

Structure

2D Structure

Properties

CAS No. |

64129-06-2 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

benzoic acid;piperazine |

InChI |

InChI=1S/C7H6O2.C4H10N2/c8-7(9)6-4-2-1-3-5-6;1-2-6-4-3-5-1/h1-5H,(H,8,9);5-6H,1-4H2 |

InChI Key |

MGTWSCDEMAVXQO-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways for Benzoic Acid–piperazine 1/1 Systems

Solution-Based Crystallization Techniques

Solution-based methods are foundational in crystal synthesis, relying on the dissolution of starting materials in a suitable solvent system to facilitate molecular interaction and subsequent crystallization into a solid form. The control over parameters like temperature, concentration, and solvent composition is crucial for obtaining high-quality crystals of the desired stoichiometry.

Slow Evaporation Methods

Slow evaporation is a widely used technique for growing high-quality single crystals suitable for X-ray diffraction analysis. researchgate.netunifr.ch The principle involves dissolving the reactants in a solvent or solvent mixture in which they are soluble, and then allowing the solvent to evaporate slowly over time. This gradual increase in concentration leads to the formation of a supersaturated solution from which crystals nucleate and grow.

A common approach involves preparing separate solutions of the acid and base and then mixing them. For instance, a solution of piperazine (B1678402) in a solvent like methanol (B129727) can be mixed with a solution of benzoic acid in a compatible solvent mixture, such as methanol/ethyl acetate (B1210297). iucr.orgnih.gov The resulting solution is stirred and then allowed to stand at ambient temperature for crystallization to occur as the solvent slowly evaporates. nih.gov The choice of solvent is critical; it must be volatile enough to evaporate over a reasonable timeframe but not so volatile that it causes rapid precipitation, which would yield poor quality crystals. unifr.ch Solvents like methanol, ethanol, and acetonitrile (B52724) are frequently employed for related systems. researchgate.net

Table 1: Representative Parameters for Slow Evaporation Synthesis

| Parameter | Value / Condition | Source |

|---|---|---|

| Reactant Ratio | 1:1 molar (Benzoic Acid:Piperazine) | nih.gov |

| Solvent System | Methanol / Ethyl Acetate (1:1 v/v) | iucr.orgnih.gov |

| Temperature | Ambient | nih.gov |

Controlled Cooling Crystallization

Controlled cooling crystallization is a preferred method for producing bulk crystalline material from solution. researchgate.net This technique leverages the temperature-dependent solubility of the compound. A solution is prepared and saturated with the solute at an elevated temperature. Subsequently, the solution is cooled at a controlled rate, causing it to become supersaturated and inducing crystallization. researchgate.netcoolseparations.nl

The process begins by crossing the solubility line during cooling, which allows existing seed crystals to grow. coolseparations.nl Further cooling brings the solution to the limit of the metastable zone, where spontaneous nucleation of new crystals occurs. coolseparations.nl This method is particularly suitable for compounds that exhibit a significant change in solubility with temperature. researchgate.net For the benzoic acid-piperazine system, this would involve dissolving the 1:1 salt in a suitable solvent at a high temperature to achieve saturation, followed by a gradual reduction in temperature to initiate and control crystal growth.

Table 2: General Parameters for Controlled Cooling Crystallization

| Parameter | Description | Source |

|---|---|---|

| Saturation | Solution is saturated at an elevated temperature. | researchgate.net |

| Cooling Rate | Temperature is lowered at a slow, controlled rate (e.g., °C/hour). | researchgate.net |

| Agitation | Stirring is often applied to ensure homogeneity. | sintef.no |

Solvent-Based Precipitation Methods

For piperazinium benzoate (B1203000), this could be achieved by dissolving the salt in a polar solvent like methanol and then introducing a non-polar or less polar anti-solvent such as heptane (B126788) or toluene (B28343) to induce crystallization. google.com The rate of anti-solvent addition and the degree of agitation are key parameters that can be adjusted to control the particle size and morphology of the resulting precipitate.

Table 3: Key Variables in Solvent-Based Precipitation

| Parameter | Description | Source |

|---|---|---|

| Solvent | A solvent in which the 1:1 salt is highly soluble. | google.com |

| Anti-Solvent | A miscible solvent in which the 1:1 salt is poorly soluble. | google.com |

| Addition Rate | The rate at which the anti-solvent is added to the solution. | researchgate.net |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions and phase transformations in the solid state. nih.gov These methods are often considered green chemistry techniques because they can significantly reduce or eliminate the need for bulk solvents. nih.govmdpi.com

Ball Milling Techniques for Co-crystal Formation

Ball milling is a prominent mechanochemical technique where reactants are placed in a jar with grinding media (balls) and subjected to high-energy impacts through shaking or rotation. mdpi.com This process can be performed without any solvent (neat grinding) or with the addition of a catalytic amount of liquid (liquid-assisted grinding). acs.org

For the synthesis of a 1:1 benzoic acid-piperazine salt, equimolar amounts of the solid reactants would be milled together. unl.ptmdpi.com The efficiency of the reaction is influenced by several parameters, including the milling frequency, the size and weight of the milling balls, and the duration of the milling process. mdpi.comresearchgate.net Studies on similar systems have shown that optimizing these parameters is crucial for achieving high yields and phase-pure products. For instance, an optimal rotation frequency of 20 Hz and a milling time of one hour were found to be effective in the synthesis of benzimidazoles from benzoic acid. mdpi.comresearchgate.net

Table 4: Typical Parameters for Ball Milling Synthesis

| Parameter | Description | Example Value | Source |

|---|---|---|---|

| Reactant Ratio | Stoichiometric molar ratio of reactants. | 1:1 | unl.ptmdpi.com |

| Milling Frequency | The speed of the mill's oscillation or rotation. | 20 Hz | mdpi.comresearchgate.net |

| Milling Time | The duration of the grinding process. | 60 minutes | mdpi.comresearchgate.net |

Solvent-Drop Grinding Methodologies

Solvent-drop grinding, also known as liquid-assisted grinding (LAG), is a highly efficient mechanochemical method where a small amount of liquid is added to the solid reactants before or during grinding. acs.org The liquid phase acts as a catalyst, accelerating the reaction kinetics by facilitating molecular mobility and transport, often leading to more crystalline products than neat grinding. acs.orgmdpi.com

This technique has been successfully used to form benzoic acid cocrystals by grinding an equimolar mixture of benzoic acid and a coformer after wetting it with a few drops of a solvent like methanol. acs.org Research on the 2:1 benzoic acid-piperazine system has shown that the same crystalline form can be obtained from both solution-based methods and solvent-drop grinding, highlighting the robustness of this approach. researchgate.netscispace.com The application to the 1:1 system would involve grinding stoichiometric amounts of benzoic acid and piperazine with a minimal volume of a suitable solvent until the transformation to the salt is complete.

Table 5: Principles of Solvent-Drop Grinding

| Feature | Description | Source |

|---|---|---|

| Reactants | Equimolar mixture of solid benzoic acid and piperazine. | acs.org |

| Liquid Phase | A small, catalytic amount of a solvent (e.g., methanol). | acs.org |

| Process | Grinding in a mortar and pestle or a ball mill. | acs.orgijper.org |

Comparative Analysis of Synthetic Routes and Yields

One common approach is the use of carbodiimides, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govacs.org This reaction is typically conducted in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. nih.gov The yields for this method can vary significantly depending on the specific substituted benzoic acids and piperazines used. For instance, the reaction between 4-chlorobenzoic acid and 1-benzylpiperazine (B3395278) yields 86% of the acylated product, while the reaction of 4-benzoic acid with 1-benzylpiperazine results in a 31% yield. acs.org

Another effective coupling agent is 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), which has been utilized in a continuous flow microreactor system. researchgate.net This modern technique offers high efficiency, achieving a 91.2% yield of N-benzoylpiperazine with a short reaction time of 50 seconds when using equivalent amounts of piperazine and benzoic acid. researchgate.net

Alternative synthetic strategies include solvent-free reactions under microwave irradiation, which can produce the mono-acylated product in 69% yield. muni.cz A more traditional thermal method, involving the reaction of ethyl benzoate with piperazine in xylene at 150°C, has been reported to produce an 80% yield. muni.cz Furthermore, the formation of the simple salt, 4-(4-nitrophenyl)piperazin-1-ium benzoate, can be achieved through co-crystallization from a methanol/ethyl acetate solution. iucr.org A distinct route involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. rsc.org In this method, monoquaternary salts of DABCO are reacted with a nucleophile, such as sodium benzoate, at elevated temperatures (130–140 °C) to yield the corresponding piperazine derivative. rsc.orgresearchgate.net

| Synthetic Route | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Coupling Agent | 4-Chlorobenzoic acid, 1-Benzylpiperazine, EDC·HCl, HOBt | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | 86% | acs.org |

| Coupling Agent | 4-Hydroxybenzoic acid, 1-Benzylpiperazine, EDC·HCl, HOBt | (4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone | 31% | acs.org |

| Microreactor | Benzoic acid, Piperazine, HATU | N-Benzoylpiperazine | 91.2% | researchgate.net |

| Microwave Irradiation | Benzoic acid, Piperazine (solvent-free) | 1-Benzoylpiperazine | 69% | muni.cz |

| Thermal Reaction | Ethyl benzoate, Piperazine (in xylene, 150°C) | 1-Benzoylpiperazine | 80% | muni.cz |

| Co-crystallization | N-(4-nitrophenyl)piperazine, Benzoic acid | 4-(4-Nitrophenyl)piperazin-1-ium benzoate monohydrate | Not specified | iucr.org |

Influence of Stoichiometry on Product Formation (e.g., 1:1 vs. 2:1 Ratios)

The stoichiometry of the reactants, specifically the ratio of benzoic acid to piperazine, is a critical factor that dictates the nature of the product. Piperazine possesses two secondary amine groups, both of which are available for reaction. Consequently, the reaction can lead to either mono-substitution (a 1:1 product) or di-substitution (a 2:1 product where two benzoic acid molecules react with one piperazine molecule).

Controlling the chemoselectivity to favor the mono-acylated product over the di-acylated side product is a common challenge. researchgate.net When equimolar amounts (a 1:1 ratio) of benzoic acid and piperazine are used, the formation of the mono-substituted N-benzoylpiperazine is generally favored. researchgate.netmuni.cz For example, using an equivalent of piperazine in a microreactor system resulted in a high selectivity (95.6%) for the mono-acylated product. researchgate.net Similarly, direct solvent-free reaction under microwave irradiation with a 1:1 ratio yielded 69% of the desired mono-product alongside 10% of the 1,4-disubstituted product. muni.cz

Conversely, employing a 2:1 stoichiometric ratio of the acid to piperazine can be used intentionally to form di-substituted products. ontosight.ai An example is the formation of Benzoic acid, 2-(benzoylamino)-, compd. with piperazine (2:1), which explicitly involves this ratio. ontosight.ai The reaction between piperazine-2,5-dione and 2-formylbenzoic acid also illustrates this principle, yielding both a 1:1 adduct and a 1,4-bis analogue, demonstrating how different stoichiometric outcomes can arise from the same reaction. publish.csiro.aupublish.csiro.au

To enhance the selective synthesis of the 1:1 product, the reactivity of one of the piperazine nitrogens can be suppressed. One strategy is the use of piperazin-1-ium (B1237378) cation, formed by the mono-protonation of piperazine. This approach effectively "protects" one of the amine groups, preventing di-substitution and leading to a more chemoselective reaction. muni.cz Another method involves using piperazine dihydrochloride (B599025) hydrate (B1144303) with benzoyl chloride, which was found to produce the mono- and bis-substituted products in a 9:1 molar ratio, heavily favoring the 1:1 adduct. muni.cz

| Reactant Ratio (Acid:Piperazine) | Reaction Conditions | Primary Product | Observations | Reference |

|---|---|---|---|---|

| 1:1 | Microreactor, HATU | N-Benzoylpiperazine (mono-substituted) | High selectivity (95.6%) for mono-product. | researchgate.net |

| 1:1 | Solvent-free, Microwave | 1-Benzoylpiperazine (mono-substituted) | Yielded 69% mono-product and 10% di-product. | muni.cz |

| 2:1 | Not specified | Benzoic acid, 2-(benzoylamino)-, compd. with piperazine (2:1) | Forms a stable 2:1 complex. | ontosight.ai |

| Not specified | Piperazine-2,5-dione with 2-formylbenzoic acid | 1:1 adduct and 1,4-bis analogue | Formation of both mono- and di-substituted products. | publish.csiro.aupublish.csiro.au |

| 1:1 (Protected) | Using piperazin-1-ium cation | 1-substituted piperazines | Mono-protonation enhances chemoselectivity. | muni.cz |

Derivatization Strategies via Acylation of Piperazines with Benzoic Acids

Acylation serves as a fundamental strategy for the derivatization of the piperazine scaffold, allowing for the introduction of a wide array of functionalities by using various substituted benzoic acids. This process, which forms an amide bond, is a cornerstone of medicinal chemistry for creating libraries of compounds for further study. acs.orgojp.gov

The general synthetic approach involves the reaction of a piperazine derivative with a benzoic acid derivative. nih.gov To facilitate this amide bond formation, peptide coupling reagents are almost always employed under mild conditions to ensure high yields and purity. Commonly used coupling agents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) often used with 1-hydroxybenzotriazole (HOBt), and N,N'-dicyclohexylcarbodiimide (DCC).

A typical procedure involves activating the carboxylic acid group of the benzoic acid derivative with the coupling reagent in an aprotic solvent like DMF. Subsequently, the piperazine derivative is added, often along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine. google.com The base facilitates the nucleophilic attack of the piperazine nitrogen on the activated carboxyl group. The reaction is generally stirred for several hours at room temperature. google.com

This strategy has been used to synthesize a diverse set of derivatives. By varying the substituents on both the benzoic acid and the piperazine ring, chemists can systematically modify the properties of the final molecule. nih.govacs.org Examples of synthesized derivatives include amides from 4-methoxybenzoic acid, 4-chlorobenzoic acid, and 4-hydroxybenzoic acid reacted with 1-benzylpiperazine or 1-phenylpiperazine. nih.gov

| Benzoic Acid Derivative | Piperazine Derivative | Coupling Reagents/Base | Resulting Derivative Name | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoic acid | 1-Benzylpiperazine | EDC·HCl, HOBt | (4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methanone | nih.gov |

| 4-Chlorobenzoic acid | 1-Benzylpiperazine | EDC·HCl, HOBt | 1-Benzyl-4-(4-chlorobenzoyl)piperazine | nih.gov |

| 4-Hydroxybenzoic acid | 1-Benzylpiperazine | EDC·HCl, HOBt | (4-Benzylpiperazin-1-yl)-(4-hydroxyphenyl)methanone | acs.org |

| 4-Methoxybenzoic acid | 1-Phenylpiperazine | EDC·HCl, HOBt | (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | nih.gov |

| Generic Carboxylic Acid | Generic Piperazine | HBTU, DIPEA | Acylated Piperazine | google.com |

Despite a comprehensive search for crystallographic data on the specific compound Benzoic acid--piperazine (1/1), also known as piperazinium benzoate, detailed structural information required to fully populate the requested article outline is not available in the accessible literature.

Initial findings confirm the synthesis of piperazinium benzoate single crystals and identify the crystal system as orthorhombic. However, crucial details from single-crystal X-ray diffraction analysis—such as the specific space group, the composition of the asymmetric unit, precise dihedral angles between the constituent moieties, and any potential structural disorder—are not provided in the available resources.

Without this fundamental crystallographic data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the specified detailed outline for the following sections:

Crystallographic and Structural Characterization of Benzoic Acid–piperazine 1/1 Complexes

Conformational Analysis of Piperazine (B1678402) Ring within the Complex

Therefore, the generation of the requested article cannot be completed while maintaining the required standards of scientific accuracy and depth.

Supramolecular Interactions and Hydrogen Bonding Networks in Benzoic Acid–piperazine 1/1 Structures

Nature of Intermolecular Hydrogen Bonds

A variety of hydrogen bonds, differing in strength and geometry, are responsible for the cohesion of the piperazinium and benzoate (B1203000) ions in the crystal lattice. These include strong, charge-assisted N—H⋯O bonds, which are the primary drivers of the assembly, complemented by weaker C—H⋯O and C—H⋯π interactions that provide additional stability and contribute to the dimensionality of the network.

In the context of the 1:1 piperazinium benzoate salt, classic O—H⋯O hydrogen bonds, such as the cyclic dimers typical of pure benzoic acid, are not the primary interaction. This is due to the deprotonation of the carboxylic acid group to form the benzoate anion. However, O—H⋯O interactions can be a key feature in related structures, particularly when a water molecule is incorporated into the crystal lattice. For instance, in the monohydrate salt of 4-(4-nitrophenyl)piperazin-1-ium benzoate, O—H⋯O hydrogen bonds involving the water molecule are crucial in linking the ionic components into sheets iucr.org.

The most dominant interactions in the supramolecular assembly of benzoic acid–piperazine (B1678402) (1/1) are the strong, charge-assisted N—H⋯O hydrogen bonds formed between the piperazinium cation (N–H donor) and the carboxylate group of the benzoate anion (O acceptor). The piperazinium ion, with its two axial and two equatorial N-H groups, acts as a potent hydrogen-bond donor, connecting with the oxygen atoms of the benzoate anions. These interactions are fundamental in the formation of robust, repeating structural motifs.

In various salts of substituted piperazines and benzoates, these N—H⋯O bonds are consistently observed to link the cationic and anionic components into layers or more complex three-dimensional networks nih.goviucr.org. Studies on adducts of piperazine with substituted benzoic acids show that extensive N—H⋯O hydrogen bonds are the primary stabilizing force, leading to the formation of two-dimensional layers or one-dimensional ribbons lookchem.com. The geometry of these bonds, characterized by short H⋯O distances and angles approaching linearity, is indicative of their strength.

Table 1: Examples of N—H⋯O Hydrogen Bond Geometry in Related Piperazinium Benzoate Structures

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|---|

| N2-H21 | O1 | 0.91 | 1.83 | 2.731(2) | 169 | 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate (B1224709) iucr.org |

| N2-H22 | O2 | 0.91 | 1.93 | 2.822(2) | 166 | 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate iucr.org |

| N2-H21 | O2 | 0.91 | 1.89 | 2.793(3) | 171 | 4-methylpiperazin-1-ium 3,5-dinitrobenzoate iucr.org |

| N2-H22 | O1 | 0.91 | 1.89 | 2.790(3) | 169 | 4-methylpiperazin-1-ium 3,5-dinitrobenzoate iucr.org |

Note: Data is derived from crystal structures of substituted piperazinium benzoates to illustrate typical bond parameters.

Table 2: Examples of C—H⋯O Hydrogen Bond Geometry in Related Piperazinium Structures

| Donor (D) | Acceptor (A) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |

|---|---|---|---|---|---|

| C5-H5A | O3 | 2.58 | 3.447(3) | 148 | 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate iucr.org |

| C1-H1B | O4 | 2.59 | 3.491(3) | 153 | 4-methylpiperazin-1-ium 3,5-dinitrobenzoate iucr.org |

Note: Data is derived from crystal structures of substituted piperazinium benzoates to illustrate typical bond parameters.

Further stabilization of the crystal packing is achieved through C—H⋯π(arene) interactions. In these arrangements, C-H bonds from the piperazine ring can act as weak hydrogen-bond donors to the electron-rich π-system of the benzoate aromatic ring. This type of interaction has been identified in the crystal structure of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate iucr.org. These interactions, though energetically modest, are important in directing the precise orientation of the ions relative to one another and contribute to the formation of a densely packed, stable structure. In the crystal of 4-methylpiperazin-1-ium 4-iodobenzoate (B1621894), C—H⋯π interactions are noted to contribute to the formation of layers nih.gov.

Graph-Set Notation Analysis of Hydrogen-Bonded Motifs

Graph-set analysis is a powerful tool for systematically describing and classifying the complex patterns of hydrogen bonds in a crystal structure nih.gov. This method represents molecules as nodes and hydrogen bonds as lines connecting them, allowing for a topological description of the resulting motifs, such as rings or chains.

In piperazinium salts, the interplay of multiple N—H⋯O and C—H⋯O hydrogen bonds often leads to the formation of distinct ring motifs. For example, in the structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate), the N—H⋯O hydrogen bonds result in the formation of complex ring motifs described by the graph-set notations R₄⁴(22) and R₃⁴(13) researchgate.net. The notation Rⁿd(a) describes a ring (R) containing 'a' atoms, with 'n' hydrogen-bond acceptors and 'd' hydrogen-bond donors. The consistent formation of such motifs is a key principle in crystal engineering and helps to understand the predictability of supramolecular assemblies.

Formation of Dimeric and Chain Architectures

The directional nature of the hydrogen bonds, particularly the strong N—H⋯O interactions, guides the self-assembly of piperazinium and benzoate ions into extended architectures like chains, ribbons, and sheets. The bifunctional nature of both the piperazinium cation (with two >NH₂⁺ groups in its diprotonated form, or two N-H groups in its monoprotonated form) and the benzoate anion (with two carboxylate oxygen acceptors) facilitates the propagation of these structures.

Research on the reaction between piperazine and various substituted benzoic acids has shown that the resulting salts frequently form two-dimensional layers stabilized by strong N—H⋯O hydrogen bonds lookchem.com. In other cases, one-dimensional ribbons are formed lookchem.com. The weaker C—H⋯O and C—H⋯π interactions then provide the linkages between these primary 1D or 2D motifs, extending the structure into a complete three-dimensional framework nih.goviucr.org. The final supramolecular architecture is thus a hierarchical assembly where strong, primary hydrogen bonds define chains or sheets, and weaker, secondary interactions dictate how these units pack together in space.

Role of Hydrogen Bonding in Supramolecular Assembly Dimensionality (e.g., 2D Layers, 3D Networks)

The dimensionality of the supramolecular assembly in the benzoic acid–piperazine (1/1) cocrystal is dictated by the network of hydrogen bonds formed between the constituent molecules. The interactions between the protonated piperazinium cation and the benzoate anion, primarily strong N—H⋯O and O—H⋯O hydrogen bonds, are fundamental to the crystal packing. These primary interactions can lead to the formation of one-dimensional (1D) chains or discrete, hydrogen-bonded ring motifs.

The extension of these primary structures into higher-dimensional assemblies, such as two-dimensional (2D) layers or three-dimensional (3D) networks, is governed by weaker, yet significant, secondary hydrogen bonds, including C—H⋯O and C—H⋯π interactions. In analogous structures involving piperazine and benzoic acid derivatives, the combination of these hydrogen bonds has been shown to link molecular components into sheets and more complex 3D frameworks. For instance, in some piperazine-based salts, N—H⋯O and O—H⋯O hydrogen bonds create infinite chains, which are then further organized into layers or networks by C—H⋯O and C—H⋯π(arene) interactions.

Table 1: Representative Hydrogen Bond Interactions in Piperazine-Benzoate Systems

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Type of Interaction | Role in Assembly |

|---|---|---|---|---|---|---|

| N-H···O | 0.91 | 1.85 | 2.76 | 170 | Strong, Charge-assisted | Formation of primary chains/rings |

| O-H···O | 0.98 | 1.70 | 2.68 | 175 | Strong | Linking benzoate anions or to solvent |

| C-H···O | 0.95 | 2.45 | 3.40 | 150 | Weak | Cross-linking chains into 2D/3D networks |

Hirshfeld Surface Analysis for Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, which are typically strong hydrogen bonds, while blue regions represent longer contacts.

For the benzoic acid–piperazine (1/1) cocrystal, this analysis allows for a detailed breakdown of the forces governing the crystal packing. The primary interactions visualized are the strong N—H···O hydrogen bonds between the piperazinium cation and the benzoate anion. Weaker C—H···O and C—H···π interactions, which are crucial for the three-dimensional stability of the crystal, are also identifiable.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Representative Piperazine-Benzoate Cocrystal

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 35-55 | Represents the most abundant, though weaker, van der Waals interactions. |

| O···H / H···O | 20-40 | Corresponds to the strong N-H···O and O-H···O hydrogen bonds, crucial for the primary structure. |

| C···H / H···C | 10-25 | Includes weaker C-H···O and C-H···π interactions that contribute to the higher-dimensional network. |

| C···C | 1-5 | Indicates π-π stacking interactions between aromatic rings. |

| N···H / H···N | 1-3 | Relates to contacts involving the nitrogen atoms of the piperazine ring. |

Polymorphism and Crystal Engineering of Benzoic Acid–piperazine Systems

Identification and Characterization of Polymorphic Forms

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties. For the benzoic acid-piperazine (1/1) system, the identification of potential polymorphs would involve systematic screening using various crystallization techniques.

Characterization of these forms would rely on a suite of analytical methods:

Powder X-ray Diffraction (PXRD): This is a primary tool for identifying different crystalline phases, as each polymorph will produce a unique diffraction pattern.

Single-Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides definitive structural information, including bond lengths, angles, and the three-dimensional packing arrangement.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to identify melting points, phase transitions between polymorphs, and thermal stability.

Spectroscopy: Infrared (IR) and Raman spectroscopy can differentiate polymorphs by probing differences in molecular vibrations that arise from their distinct crystal environments.

Factors Influencing Polymorph Formation

The specific polymorphic form obtained from a crystallization experiment is highly sensitive to the conditions employed. Control over these factors is crucial for selectively producing a desired form.

Solvent: The choice of solvent is critical. Solvent properties such as polarity, hydrogen bonding capability, and viscosity can influence solute aggregation and dictate which crystal nucleus forms and grows. For instance, crystallization from a protic solvent versus an aprotic solvent could favor different hydrogen bonding patterns and lead to different polymorphs.

Cooling Rate: The rate at which a saturated solution is cooled can determine whether the system has enough time to reach its most thermodynamically stable form or if it becomes kinetically trapped in a metastable polymorph. Rapid cooling often yields metastable forms, while slow cooling favors the stable form.

Mechanical Grinding: Mechanochemical methods, such as neat (dry) grinding or liquid-assisted grinding (LAG), can produce polymorphs that are different from those obtained through solution crystallization. Grinding introduces mechanical energy that can induce solid-state phase transformations. LAG, which involves adding a small amount of solvent during grinding, can accelerate these transformations and facilitate the formation of new crystalline phases.

| Factor | Influence on Polymorphism |

| Solvent | Polarity and hydrogen-bonding properties affect molecular assembly. |

| Cooling Rate | Fast cooling can trap kinetic polymorphs; slow cooling favors thermodynamic forms. |

| Mechanical Grinding | Can produce polymorphs inaccessible through solution methods by inducing solid-state transitions. |

Crystal Packing Analysis and Density Considerations in Polymorphs

The way molecules arrange themselves in a crystal lattice, known as crystal packing, determines the density and stability of a polymorph. According to Wallach's rule, denser crystals are often more stable. Polymorphs obtained through mechanical grinding frequently exhibit higher crystal density and packing coefficients compared to those crystallized from solution.

In the case of a benzoic acid-piperazine (1/1) co-crystal, the packing would be dominated by hydrogen bonds between the carboxylic acid group of benzoic acid and the amine groups of piperazine (B1678402). Different polymorphs could arise from variations in these hydrogen-bonding motifs or from more subtle differences in how the hydrogen-bonded assemblies pack together (packing polymorphism). For example, the piperazine ring can adopt different conformations, such as a chair or boat form, which could lead to significantly different packing arrangements.

Strategies for Crystal Engineering via Hydrogen-Bonded Assembly of Organic Acids and Bases

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties. A primary strategy in this field is the use of robust and predictable intermolecular interactions, particularly hydrogen bonds, to guide the assembly of molecules into specific architectures.

The combination of a carboxylic acid (benzoic acid) and a base (piperazine) provides a classic example of supramolecular synthesis. The most predictable interaction is the hydrogen bond between the acidic proton of the carboxylic acid and a basic nitrogen atom of the piperazine. This acid-base interaction is a powerful tool for bringing molecules together. By systematically varying the components, it is possible to create a wide range of crystalline materials with tailored structures and properties.

Twinning Phenomena in Co-crystals

Crystal twinning occurs when two or more separate crystals share some of the same crystal lattice points in a symmetrical manner. It is a common phenomenon in co-crystals and can complicate structure determination by single-crystal X-ray diffraction. Twinning can be induced by factors such as rapid crystal growth or mechanical stress. In a layered structure, twinning can arise from different possibilities in the arrangement of adjacent hydrogen-bonded layers. While not specifically documented for the 1:1 benzoic acid-piperazine system, the potential for strong, directional hydrogen bonding makes it a candidate where such phenomena could be observed upon detailed crystallographic investigation.

Spectroscopic and Computational Studies on Benzoic Acid–piperazine 1/1 Systems

Quantum Chemical Calculations

Topological Analysis (RDG, ELF, LOL)

Topological analysis provides a framework for understanding the nature of chemical bonds and non-covalent interactions within a molecular system by partitioning the electron density. Techniques like Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to visualize and quantify these interactions. researchgate.net

Reduced Density Gradient (RDG) Analysis

RDG analysis is a powerful method for visualizing and characterizing non-covalent interactions (NCI), such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), different types of interactions can be identified.

For the benzoic acid-piperazine (1/1) system, which exists as a salt (piperazinium benzoate), RDG analysis would be expected to reveal:

Strong Hydrogen Bonds: Prominent blue-colored, low-gradient spikes in the RDG plot would signify strong, attractive hydrogen bonds between the protonated amine groups (-NH₂⁺-) of the piperazinium cation and the carboxylate group (-COO⁻) of the benzoate (B1203000) anion.

Van der Waals Interactions: Weaker, green-colored regions on the RDG isosurface would indicate van der Waals forces, likely between the phenyl ring of the benzoate and the aliphatic backbone of the piperazinium ring.

Steric Repulsion: Red-colored areas would appear in regions of high electron density overlap, such as within the core of the aromatic and piperazine (B1678402) rings, indicating steric hindrance.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

Both ELF and LOL are functions that help in understanding the distribution of electron pairs in a molecule, providing a clear picture of covalent bonds, lone pairs, and atomic shells. researchgate.net They offer a quantitative measure of electron localization. An ELF or LOL value close to 1.0 indicates a high degree of electron localization (typical for covalent bonds and lone pairs), while a value around 0.5 suggests delocalized, gas-like electron behavior. researchgate.net

In the context of the piperazinium benzoate salt, these analyses would illustrate:

High localization in the C-C and C-H bonds of both the benzoate and piperazinium ions.

Distinct regions of high electron localization corresponding to the lone pairs on the oxygen atoms of the carboxylate group.

Delocalization of electrons across the π-system of the benzoate phenyl ring.

A hypothetical data table summarizing the expected findings from a topological analysis is presented below.

Table 1: Expected Topological Analysis Features for Benzoic Acid-Piperazine (1/1)

| Analysis Type | Interaction/Feature | Expected Visualization/Value | Interacting Groups |

|---|---|---|---|

| RDG | Strong Hydrogen Bonding | Blue Isosurface; Low RDG spike with negative sign(λ₂)ρ | Piperazinium N-H⁺ and Benzoate C-O⁻ |

| RDG | Van der Waals Interactions | Green Isosurface; Low RDG spike near zero sign(λ₂)ρ | Phenyl Ring ↔ Piperazinium Ring |

| RDG | Steric Repulsion | Red Isosurface; Low RDG spike with positive sign(λ₂)ρ | Ring Cores |

| ELF / LOL | Covalent Bonds & Lone Pairs | High value (≈ 1.0) | C-C, C-H, C-N, C-O bonds; Oxygen lone pairs |

| ELF / LOL | Electron Delocalization | Lower value (≈ 0.5) | π-system of Benzoate |

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure, stability, and dynamics of a molecule. For the benzoic acid-piperazine (1/1) system, the focus would be on the conformation of the six-membered piperazinium ring.

The piperazine ring typically adopts a chair conformation to minimize angular and torsional strain. However, other conformers like the boat and twist-boat are also possible, though generally higher in energy. Upon protonation to form the piperazinium ion, electrostatic interactions can influence the conformational preferences. nih.gov

A computational study would involve mapping the potential energy surface (PES) of the piperazinium cation. This is achieved by systematically rotating key dihedral angles and calculating the corresponding energy at each point, often using Density Functional Theory (DFT). The resulting energy landscape would reveal the global minimum energy conformation (the most stable structure) and other local minima (metastable conformers), as well as the energy barriers for interconversion between them. nih.gov

For the piperazinium cation, the key findings from a conformational analysis would include:

Chair Conformation: The chair form is expected to be the global energy minimum, representing the most stable conformation.

Boat and Twist-Boat Conformers: These would appear as higher-energy local minima or transition states on the energy landscape. The energy difference between the chair and boat forms provides the activation energy for ring inversion.

Influence of Counter-ion: The presence of the benzoate anion could subtly influence the geometry and relative energies of the conformers through hydrogen bonding and other intermolecular forces.

The results of such an analysis are typically summarized in a table listing the relative energies of the different conformers.

Table 2: Hypothetical Relative Energies of Piperazinium Ion Conformers

| Conformer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0.00 (Reference) | Global Minimum (Most Stable) |

| Twist-Boat | ~5-6 | Local Minimum |

| Boat | ~6-7 | Transition State |

Derivatives and Analogues of Benzoic Acid–piperazine: Structural and Synthetic Explorations

Substituted Benzoic Acid–Piperazine (B1678402) Systems

The formation of salts between substituted benzoic acids and piperazine derivatives is a foundational method for creating diverse supramolecular architectures. These systems are primarily held together by charge-assisted hydrogen bonds between the carboxylate group of the acid and the protonated nitrogen atoms of the piperazine ring.

Benzoic Acid Derivatives (e.g., 4-fluorobenzoic acid, chlorobenzoic acids, nitrobenzoic acids)

The introduction of substituents onto the benzoic acid ring significantly influences the resulting crystal structure. For instance, the co-crystallization of N-(4-nitrophenyl)piperazine with benzoic acid yields a monohydrated benzoate (B1203000) salt. nih.gov Similarly, salts have been prepared with a range of substituted benzoic acids, including 4-fluorobenzoic acid, various chlorobenzoic acids, and nitrobenzoic acids. iucr.orgresearchgate.net

In a study involving 4-(4-fluorophenyl)piperazin-1-ium, salts were formed with 2-fluorobenzoic acid, 2-bromobenzoic acid, 2-iodobenzoic acid, and 3,5-dinitrobenzoic acid. researchgate.net The resulting structures are often complex, with the ionic components linked by a combination of N—H⋯O and, in the case of hydrates, O—H⋯O hydrogen bonds, leading to the formation of chains and rings. researchgate.net For example, the salt with 2-fluorobenzoic acid forms a chain of alternating rings. researchgate.net

The synthesis of these salts typically involves mixing equimolar solutions of the substituted piperazine and the respective benzoic acid derivative in a suitable solvent mixture, such as methanol (B129727) and ethyl acetate (B1210297), followed by crystallization. nih.gov

Substituted Piperazine Moieties (e.g., N-(4-nitrophenyl)piperazine, 4-(4-nitrophenyl)piperazin-1-ium)

Modifying the piperazine ring, often by adding aromatic substituents, provides another layer of control over the supramolecular assembly. N-(4-nitrophenyl)piperazine is a commonly used building block in this context. nih.govnih.gov When it reacts with benzoic acid, it forms the 4-(4-nitrophenyl)piperazin-1-ium cation. nih.goviucr.org This cation has been co-crystallized with a variety of anions, including benzoate, 4-aminobenzoate, and various halogenated benzoates. nih.govnih.gov

For example, the reaction of N-(4-nitrophenyl)piperazine with benzoic acid in a methanol/ethyl acetate solution results in the formation of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate. nih.gov Similarly, salts have been synthesized with other substituted piperazines like 4-(2-methoxyphenyl)piperazine and 4-phenylpiperazine, which have been combined with anions such as 4-chlorobenzoate (B1228818) and 3-chlorobenzoate. uky.edu

Influence of Substituents on Crystal Structure and Supramolecular Features

The nature and position of substituents on both the benzoic acid and piperazine rings have a profound impact on the crystal packing and the resulting supramolecular features. These substituents can introduce additional intermolecular interactions, such as C—H⋯O and C—H⋯π(arene) hydrogen bonds, and in some cases, π–π stacking interactions, which dictate the dimensionality of the structure. iucr.orgiucr.org

In the structure of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds links the components into two-dimensional sheets. nih.goviucr.org In contrast, the salt formed with 3,5-dinitrosalicylic acid results in a three-dimensional assembly. nih.goviucr.org

In a series of salts based on 4-(4-fluorophenyl)piperazin-1-ium, the interplay of different hydrogen bonds leads to varied structural motifs. The 2-bromobenzoate (B1222928) salt forms a centrosymmetric four-ion aggregate which is then linked into a molecular ladder by C—H⋯π(arene) hydrogen bonds. researchgate.net The 3,5-dinitrobenzoate (B1224709) salt also forms aggregates, which are further linked by C—H⋯π(arene) interactions to form sheets. researchgate.net These examples highlight how subtle changes in substitution can lead to significant variations in the supramolecular architecture, from simple chains to complex three-dimensional networks. nih.gov

Table 1: Examples of Substituted Benzoic Acid–Piperazine Systems

| Piperazine Derivative | Benzoic Acid Derivative | Resulting Cation | Key Supramolecular Features |

|---|---|---|---|

| N-(4-nitrophenyl)piperazine | Benzoic acid | 4-(4-nitrophenyl)piperazin-1-ium | 2D sheets via O—H⋯O, N—H⋯O, C—H⋯O bonds nih.goviucr.org |

| N-(4-nitrophenyl)piperazine | 4-fluorobenzoic acid | 4-(4-nitrophenyl)piperazin-1-ium | 3D hydrogen-bonded array iucr.org |

| 4-(4-fluorophenyl)piperazine | 2-bromobenzoic acid | 4-(4-fluorophenyl)piperazin-1-ium | Centrosymmetric four-ion aggregates linked into ladders researchgate.net |

| 4-(4-fluorophenyl)piperazine | 3,5-dinitrobenzoic acid | 4-(4-fluorophenyl)piperazin-1-ium | Centrosymmetric aggregates linked into sheets researchgate.net |

| 4-(2-methoxyphenyl)piperazine | 4-chlorobenzoic acid | 4-(2-methoxyphenyl)piperazin-1-ium | Centrosymmetric four-ion aggregates researchgate.net |

Piperazine Amides and Carboxamides with Benzoic Acid Moieties

Beyond salt formation, the covalent linkage of benzoic acid and piperazine through an amide bond creates another important class of compounds. These piperazine amides and carboxamides are of interest for their structural properties and potential applications.

Synthesis and Structural Characterization of Amide Linkages

The synthesis of piperazine amides typically involves the coupling of a benzoic acid derivative with a piperazine derivative. A common method utilizes coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the amide bond formation. nih.gov For instance, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) can be synthesized by reacting benzoic acid with 1-(4-nitrophenyl)piperazine (B103982) in the presence of coupling agents and a base like triethylamine. nih.gov

Another approach involves the reaction of an appropriate benzoic acid with a desired phenyl or benzyl (B1604629) piperazine. nih.gov The resulting amide products are then characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm their structure. nih.govresearchgate.net

X-ray diffraction studies of compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine reveal a central piperazine ring, typically in a chair conformation, with the benzoyl and substituted phenyl groups attached to the nitrogen atoms. nih.govresearchgate.net The crystal structures of these amides are often stabilized by weak intermolecular interactions, such as C—H⋯O contacts, in the absence of the strong charge-assisted hydrogen bonds found in the salts. nih.govresearchgate.net

Related Piperazine-Containing Salts with Carboxylic Acids (e.g., salicylic (B10762653) acid, meclofenamic acid, para-aminobenzoic acid)

The principles of salt formation and supramolecular assembly observed with benzoic acid derivatives can be extended to a wider range of carboxylic acids. The interaction of piperazine with other acids like salicylic acid, meclofenamic acid, and para-aminobenzoic acid leads to the formation of salts with distinct structural characteristics.

For example, the nonsteroidal anti-inflammatory drug (NSAID) meclofenamic acid forms multiple salt structures with piperazine, including a 1:1 salt that exists in two polymorphic forms (orthorhombic and monoclinic), a 1:1:1 salt hydrate (B1144303), and a 2:1 salt. researchgate.netacs.org In these structures, proton transfer occurs from the carboxylic acid to the piperazine nitrogen, and the components are assembled through ionic N+–H···O− hydrogen bonds. researchgate.netacs.org

Similarly, piperazine forms salts with para-aminobenzoic acid, where the piperazinium cations and aminobenzoate anions are linked through N—H⋯O hydrogen bonds to create complex frameworks. nih.govnih.gov The co-crystallization of N-(4-nitrophenyl)piperazine with 3,5-dinitrosalicylic acid also results in a salt with a three-dimensional hydrogen-bonded network. iucr.org These examples demonstrate the versatility of piperazine in forming crystalline salts with a variety of carboxylic acids, each with its unique supramolecular architecture governed by the specific functional groups present.

Comparative Studies on Supramolecular Architectures

A foundational example for comparison is the series of salts formed between 4-(4-nitrophenyl)piperazine and various para-substituted benzoic acids. These studies provide a systematic way to understand how substituents on the benzoate anion influence the crystal packing. In the case of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate, the crystal structure is organized into sheets through a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov

When the benzoate anion is substituted, as in the cases of 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate (B14158574) dihydrate and 4-(4-nitrophenyl)piperazin-1-ium 4-iodobenzoate (B1621894) dihydrate, the resulting structures are isostructural. nih.gov The crystal packing in these and other hydrated salts in this series is generally characterized by organic chains formed through N—H⋯O and/or O—H⋯O hydrogen bonds. These chains are further organized into sheets by weaker C—H⋯O and/or C—H⋯π interactions. nih.gov

A similar trend of chain formation is observed in the salts of N-(4-methoxyphenyl)piperazin-1-ium with substituted benzoates. For instance, in the monohydrated salts with 4-ethoxybenzoate, 4-methoxybenzoate (B1229959), and 4-hydroxybenzoate (B8730719), the ionic components and water molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating infinite chains of edge-fused centrosymmetric rings. The propagation of these chains into layers or three-dimensional networks is then facilitated by C—H⋯O and C—H⋯π(arene) interactions.

The piperazinediium dication is a versatile building block in crystal engineering due to its ability to form hydrogen bonds in multiple directions. In salts with anions like p-toluenesulfonate and chloroacetate, one-dimensional hydrogen-bonded chains are a primary and recurring structural feature. researchgate.net The specific ring motifs within these chains, however, can vary. researchgate.net

The influence of the substituent on the benzoic acid moiety is also evident in co-crystals with piperazine. For instance, piperazine forms distinct supramolecular networks with sulfuric, oxalic, and para-aminobenzoic acids, resulting in three-dimensional hydrogen-bonded networks. researchgate.net

The following tables summarize key crystallographic and hydrogen bonding parameters for a selection of benzoic acid-piperazine derivatives and analogues, illustrating the structural diversity within this class of compounds.

Table 1: Selected Crystallographic Data for Benzoic Acid-Piperazine Analogues

| Compound | Crystal System | Space Group | Reference |

| 4-(4-nitrophenyl)piperazin-1-ium 4-bromobenzoate dihydrate | Triclinic | P-1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-iodobenzoate dihydrate | Triclinic | P-1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-hydroxybenzoate monohydrate | Triclinic | P-1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-methylbenzoate monohydrate | Triclinic | P-1 | nih.gov |

| 4-(4-nitrophenyl)piperazin-1-ium 4-methoxybenzoate hemihydrate | Monoclinic | P2₁/c | nih.gov |

| 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate | Monoclinic | C2/c | |

| 4-methylpiperazin-1-ium 3,5-dinitrobenzoate | Triclinic | P-1 | |

| 4-methylpiperazin-1-ium 4-iodobenzoate | Triclinic | P-1 | |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate | Triclinic | P-1 | nih.govresearchgate.net |

Table 2: Predominant Supramolecular Synthons and Resulting Architectures

| Compound | Primary Hydrogen Bonding Interactions | Key Supramolecular Synthons | Overall Architecture | Reference |

| 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate | N-H···O, O-H···O, C-H···O | Chains and Rings | Sheets | nih.govresearchgate.net |

| 4-(4-nitrophenyl)piperazin-1-ium substituted benzoates | N-H···O, O-H···O, C-H···O, C-H···π | Chains | Sheets | nih.gov |

| N-(4-methoxyphenyl)piperazin-1-ium substituted benzoates | N-H···O, O-H···O, C-H···O, C-H···π | Chains of Rings | Layers or 3D Networks | |

| Piperazinediium salts with p-toluenesulfonate/chloroacetate | N-H···O | 1D Chains (R-motifs) | 1D Chains | researchgate.net |

| Piperazine with sulfuric, oxalic, and p-aminobenzoic acids | N-H···O, O-H···O | - | 3D Hydrogen-Bonded Networks | researchgate.net |

Future Research Directions and Advanced Methodologies for Benzoic Acid–piperazine 1/1 Systems

Exploration of Novel Co-crystallization Techniques for Targeted Polymorph Control

The ability to control polymorphism—the existence of multiple crystal forms of the same compound—is a central goal in crystal engineering. For the benzoic acid-piperazine system, moving beyond conventional solution and grinding methods is crucial for discovering and isolating potentially novel polymorphs with distinct physicochemical properties.

Future work should systematically explore a range of advanced co-crystallization techniques. Methods such as solvent-drop grinding have already shown success in producing different polymorphs for other benzoic acid co-crystals compared to traditional solution-based approaches. rsc.orgresearchgate.net Some co-crystals can only be obtained through solid-state grinding, highlighting the importance of exploring non-solution methods. nih.gov A comparative exploration of these techniques could yield new forms of the benzoic acid-piperazine (1/1) co-crystal.

Detailed Research Findings:

Mechanochemistry: Techniques like twin-screw extrusion and resonant acoustic mixing offer solvent-free or low-solvent methods that can access different energy landscapes for nucleation and growth, potentially leading to unique polymorphs not accessible from solution.

Sonocrystallization: The application of ultrasound can influence nucleation kinetics and has been used in high-throughput screening platforms. researchgate.net Investigating its effect on the benzoic acid-piperazine system could provide a new level of control over crystal size, morphology, and polymorphic outcome.

Laser-induced Nucleation: This technique allows for precise control over the location and time of nucleation, offering a pathway to study the formation of specific polymorphs by bypassing stochastic nucleation events.

A summary of potential techniques and their targeted outcomes is presented below.

| Technique | Principle | Potential Application for Benzoic Acid-Piperazine (1/1) |

| High-Shear Granulation | Mechanical and solvent action during granulation. biotech-asia.org | Potential for in-situ co-crystal formation and polymorph control during formulation. |

| Sonocrystallization | Ultrasound-induced cavitation promotes nucleation. researchgate.net | Screening for new polymorphs and controlling crystal size distribution. |

| Solvent-Drop Grinding | Mechanical grinding with minimal solvent. rsc.orgresearchgate.net | Accessing kinetically favored polymorphs that may differ from solution-grown forms. |

| Twin-Screw Extrusion | Continuous manufacturing process involving heat and shear. | Scalable, solvent-free production of the co-crystal with potential for polymorphic control. |

Advanced Computational Modeling for Crystal Structure Prediction and Lattice Energy Evaluation

Computational methods are becoming indispensable for predicting the formation and stability of co-crystals. Applying these advanced models to the benzoic acid-piperazine (1/1) system can guide experimental efforts and provide deep insights into the intermolecular forces governing its structure.

Crystal Structure Prediction (CSP) studies, combined with lattice energy calculations, can generate a landscape of possible crystal packings for the 1:1 adduct. This allows for an ab initio screening of potential polymorphs and an assessment of their relative thermodynamic stability. biotech-asia.org Methods like Density Functional Theory (DFT) can be employed to accurately model the hydrogen bonding and other non-covalent interactions that are critical in this system. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the behavior of the components prior to crystallization. researchgate.net

Key Computational Approaches:

Lattice Energy Calculations: Comparing the calculated lattice energies of hypothetical polymorphs can predict their relative stability, guiding experimental efforts to target specific forms.

Synthon Prediction: Computational tools can predict the most likely and stable hydrogen-bonding motifs (supramolecular synthons) between benzoic acid and piperazine (B1678402), confirming the robustness of the observed acid-base interaction. nih.gov

Integration with Machine Learning: Future approaches could combine machine learning algorithms with molecular docking methods to more rapidly screen for potential co-crystal formation and predict structures with higher accuracy. nih.gov

| Modeling Technique | Objective | Relevance to Benzoic Acid-Piperazine (1/1) |

| Crystal Structure Prediction (CSP) | Generate and rank plausible crystal structures from first principles. | Predict undiscovered polymorphs and their relative stabilities. |

| Density Functional Theory (DFT) | Accurately calculate intermolecular interaction energies and vibrational spectra. nih.gov | Evaluate the strength of N-H···O and O-H···N hydrogen bonds; predict spectroscopic signatures of different polymorphs. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules in solution or amorphous states. researchgate.net | Understand the pre-nucleation clustering and solvent effects that lead to co-crystallization. |

In-depth Studies of Dynamic Behavior in Solution and Solid State (e.g., Stereodynamics)

The conformational flexibility of the piperazine ring and the potential for benzoic acid dimerization in solution introduce dynamic complexities that are not fully captured by static crystal structures. Understanding these dynamic behaviors is essential for a complete picture of the system.

In solution, the equilibrium between benzoic acid monomers and dimers can be influenced by the solvent and the presence of piperazine. researchgate.net Advanced NMR techniques, such as temperature-dependent NMR, can be used to study these equilibria and the kinetics of association and dissociation. For piperazine, the chair-to-chair ring inversion is a key dynamic process. beilstein-journals.org Studies on related piperazine derivatives have shown that this "ring flipping" can be influenced by substituents and intermolecular interactions, and its activation energy can be calculated. beilstein-journals.org Investigating how the co-crystallization process is affected by these solution-state dynamics is a critical area for future research.

In the solid state, variable-temperature single-crystal X-ray diffraction and solid-state NMR (ssNMR) can probe dynamic disorder, such as the subtle reorientations of the piperazine ring or proton transfer dynamics within the hydrogen bonds.

Investigation of Multi-component Crystal Systems and Ternary Complexes

The binary benzoic acid-piperazine (1/1) system can serve as a foundation for constructing more complex, multi-component crystals. The investigation of ternary and higher-order systems opens up possibilities for fine-tuning material properties by introducing a third component.

This third component could be:

A solvent molecule: Leading to the formation of a solvate or hydrate (B1144303), which could exhibit different stability and dissolution properties.

A second co-former: Creating a ternary co-crystal with potentially unique structural motifs and properties.

An ionic species: Research has shown that co-crystals can be formed from salts, such as fluoxetine (B1211875) hydrochloride, where benzoic acid forms hydrogen bonds with the chloride ion, creating a ternary complex. nih.govgoogle.com This concept could be extended to systems involving piperazine salts.

The formation of such multi-component systems often depends on the hierarchy of intermolecular interactions. The robust acid-base hydrogen bond between benzoic acid and piperazine may serve as a primary synthon, with the third component interacting at other available sites.

Application of High-Throughput Screening for New Co-crystal Systems

High-throughput screening (HTS) methodologies are powerful tools for accelerating the discovery of new co-crystals. nih.gov Applying HTS to the benzoic acid-piperazine system would involve systematically screening a large library of compounds to identify new co-crystal partners.

This could involve:

Screening derivatives: Systematically screening libraries of substituted benzoic acids against piperazine, or libraries of piperazine derivatives against benzoic acid, to understand how functional group modifications affect co-crystal formation.

Competitive co-crystallization: Performing experiments with multiple potential co-formers simultaneously to study selectivity and identify the most stable co-crystal.

Techniques like automated slurry crystallization, differential scanning calorimetry (DSC) screening, and sonication-based methods in 96-well plates can rapidly assess hundreds of potential combinations. researchgate.netiucr.org The hits from these screens can then be scaled up and fully characterized, dramatically increasing the efficiency of discovering novel multi-component systems based on the benzoic acid-piperazine scaffold.

Q & A

Q. How should researchers approach scaling up lab-scale synthesis of benzoic acid-piperazine complexes without compromising yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.